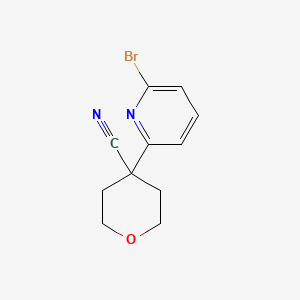
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C11H11BrN2O. This compound is of interest due to its potential biological activity and various applications in scientific research.
Preparation Methods
The synthesis of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclization and nitrile formation. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization: Formation of the oxane ring through intramolecular cyclization reactions.
Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or other nitrile-forming agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form amines or other reduced products.
Cyclization and Ring-Opening Reactions: The oxane ring can participate in cyclization or ring-opening reactions under specific conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile include:
4-(5-Bromopyridin-2-yl)oxane-4-carbonitrile: Differing in the position of the bromine atom on the pyridine ring.
4-(6-Chloropyridin-2-yl)oxane-4-carbonitrile: Substituting the bromine atom with a chlorine atom.
4-(6-Fluoropyridin-2-yl)oxane-4-carbonitrile: Substituting the bromine atom with a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(14-10)11(8-13)4-6-15-7-5-11/h1-3H,4-7H2 |
InChI Key |
YMMUTALSVKAJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















